1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea
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Description
1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C11H12F3N5O2S and its molecular weight is 335.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Green Synthesis of Heterocycles: Novel heterocycles carrying triazole derivatives have been synthesized using green methods, highlighting the interest in developing environmentally friendly synthesis pathways for potentially bioactive compounds (Dawle et al., 2012).
- Stereochemical Studies: Stereochemical investigations have provided insights into the structural properties of urea and thiourea derivatives, crucial for understanding their reactivity and potential applications (Fülöp et al., 1985).
- Crystal Structure Analyses: Detailed crystal structure analyses of triazole derivatives have been conducted to understand their molecular packing, hydrogen bonding interactions, and overall stability, which are essential for designing compounds with desired properties (Ahmed et al., 2016).
Potential Applications
- Biological Evaluation for Antidiabetic and Antimicrobial Activities: Some derivatives have been synthesized and evaluated for their antimicrobial and antidiabetic activities, indicating the therapeutic potential of these compounds (Faidallah et al., 2011).
- Inhibition of Acetylcholinesterase: Research into the synthesis and biochemical evaluation of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors suggests the relevance of these compounds in developing treatments for diseases like Alzheimer's (Vidaluc et al., 1995).
Properties
IUPAC Name |
1-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N5O2S/c1-18-8(11(12,13)14)17-19(10(18)21)5-4-15-9(20)16-7-3-2-6-22-7/h2-3,6H,4-5H2,1H3,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMRGVSMFZUISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)NC2=CC=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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